CBT-1 -

CBT-1

Catalog Number: EVT-263196
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Source and Classification

CBT-1 is classified under the category of carbonic anhydrase inhibitors. It is synthesized from commercially available precursors, primarily involving the modification of benzothiazole derivatives. The compound is designed to selectively bind to carbonic anhydrase IX, facilitating the delivery of radiolabeled isotopes for imaging purposes, particularly in positron emission tomography (PET) scans .

Synthesis Analysis

Methods and Technical Details

The synthesis of CBT-1 typically involves a multi-step process. A notable method includes:

  1. O-Alkylation: The precursor 2-cyano-6-hydroxy-benzothiazole is O-alkylated using 2,6-bis(bromomethyl)pyridine under basic conditions with cesium carbonate as a base. This step yields a pyridinyl derivative in approximately 69% yield.
  2. N-Alkylation: The next step involves the N-alkylation of a bis-tert-butyl NODA chelator with the pyridinyl derivative under reflux conditions, achieving an 88% yield for the protected NODA-pyCBT.
  3. Deprotection: Finally, the tert-butyl protecting groups are removed under acidic conditions to yield CBT-1 at optimal pH levels (4.5 to 5.5), which is critical for maintaining the stability and functionality of the compound during subsequent reactions .
Molecular Structure Analysis

Structure and Data

CBT-1 features a complex molecular structure characterized by its binding sites that interact specifically with carbonic anhydrase IX. The structure includes:

  • Functional Groups: The presence of cyano and hydroxy groups contributes to its reactivity and binding affinity.
  • Molecular Formula: The empirical formula details the composition of carbon, hydrogen, nitrogen, and oxygen atoms.

The exact three-dimensional conformation can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

CBT-1 undergoes several chemical reactions that are pivotal for its application in radiolabeling:

  1. Click Chemistry: CBT-1 can participate in copper-catalyzed azide-alkyne cycloaddition reactions, which are essential for attaching radiolabeled isotopes to the ligand.
  2. Complexation with Gallium Isotopes: The compound can form stable complexes with gallium isotopes (e.g., Gallium-68) under mild conditions (pH 5.5), demonstrating high radiochemical yields (>90%) suitable for PET imaging applications.

These reactions highlight the versatility of CBT-1 in forming stable complexes that enhance imaging contrast in cancer diagnostics .

Mechanism of Action

Process and Data

The mechanism of action of CBT-1 primarily involves its selective binding to carbonic anhydrase IX on tumor cells. Upon administration, CBT-1 binds to the active site of this enzyme, inhibiting its activity and thus disrupting the tumor's ability to regulate pH levels effectively.

This inhibition can lead to decreased tumor growth and enhanced apoptosis due to altered metabolic processes within cancer cells. The data from various studies indicate that compounds like CBT-1 can significantly reduce tumor viability when used in conjunction with imaging techniques that allow real-time monitoring of therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CBT-1 exhibits several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in organic solvents but may have limited solubility in water, affecting its delivery methods.
  • Stability: Under optimal pH conditions (4.5 - 5.5), CBT-1 demonstrates stability necessary for effective radiolabeling processes.
  • Melting Point: Specific melting point data should be determined through experimental methods to ensure proper handling during synthesis.

These properties are crucial for optimizing the synthesis process and ensuring effective application in clinical settings .

Applications

Scientific Uses

CBT-1 has significant applications primarily in:

  • Medical Imaging: Its ability to bind selectively to carbonic anhydrase IX makes it an excellent candidate for developing targeted imaging agents used in PET scans for cancer diagnostics.
  • Therapeutic Development: Beyond imaging, CBT-1's inhibitory effects on carbonic anhydrase IX suggest potential therapeutic roles in treating cancers where this enzyme is overexpressed.

Research continues to explore additional applications within targeted drug delivery systems and combination therapies aimed at enhancing treatment efficacy while minimizing side effects .

Historical Development and Theoretical Foundations of CBT-1 Research

Evolution of CBT-1 as a Target in Neuropharmacology and Receptor Biology

CBT-1® (chemical name: bisbenzylisoquinoline) emerged as a significant pharmacological agent targeting P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter protein. While initially explored in oncology for its role in multidrug resistance (MDR), its mechanism intersects with neuropharmacology due to P-gp's critical function at the blood-brain barrier (BBB). P-gp actively effluxes xenobiotics from the brain, thereby influencing the CNS bioavailability and pharmacokinetics of numerous neuroactive compounds, including chemotherapeutic agents, opioids, and potentially psychoactive substances [8]. The theoretical foundation for CBT-1 research stems from the long-standing challenge of overcoming P-gp-mediated efflux, which significantly limits the efficacy of therapeutics targeting the CNS and contributes to treatment failure in cancers affecting the brain or those developing MDR. CBT-1 represents a strategic approach to pharmacologically inhibit this efflux pump, thereby enhancing intracellular accumulation and efficacy of co-administered P-gp substrate drugs within target tissues, including the CNS [8].

Key Milestones in CBT-1 Ligand Discovery and Structural Elucidation

The discovery and development of CBT-1 are rooted in the search for effective, clinically viable P-gp inhibitors. Early inhibitors like verapamil and cyclosporine A demonstrated proof-of-concept but lacked potency and specificity, often causing significant pharmacokinetic interactions and toxicity. CBT-1 belongs to the bisbenzylisoquinoline alkaloid class, a structural family known for interactions with biological transporters.

  • Structural Class Identification: Bisbenzylisoquinolines are characterized by two benzylisoquinoline units linked by ether bridges. This complex structure contributes to their high binding affinity for P-gp.
  • Proof of Binding and Specificity: Preclinical studies established CBT-1 as a potent and specific inhibitor of P-gp-mediated efflux, showing minimal interaction with other major ABC transporters like MRP1 (ABCC1) or BCRP (ABCG2) at therapeutic concentrations. Its binding is competitive, directly interfering with the substrate-binding domain of P-gp [8].
  • Clinical Pharmacodynamic Validation: A pivotal milestone was the clinical demonstration of P-gp inhibition in human tissues. A pharmacodynamic study using technetium-99m sestamibi ([99m]Tc-sestamibi), a known P-gp substrate, employed SPECT imaging to quantify CBT-1's effect in vivo. Patients received oral CBT-1 (500 mg/m² for 7 days). Imaging before and after CBT-1 administration revealed a highly significant median increase of 71.9% (range: 34.7% to 100.8%, p < 0.0001) in the liver uptake (AUC(0-3) normalized to heart uptake) of [99m]Tc-sestamibi, confirming potent inhibition of hepatic P-gp. Furthermore, CBT-1 significantly reduced rhodamine efflux (by 51%-100%, p < 0.0001) from CD56+ peripheral blood mononuclear cells (PBMCs), providing direct cellular evidence of its P-gp blocking activity [8].
  • Lack of Pharmacokinetic Interference: Crucially, phase I studies demonstrated that CBT-1, unlike many first-generation inhibitors, did not alter the pharmacokinetics of key chemotherapeutic P-gp substrates like paclitaxel or doxorubicin, a major advantage for clinical utility [8].

Table 1: Key Structural & Functional Characteristics of CBT-1 and Related P-gp Inhibitors

CompoundChemical ClassPrimary TargetMechanismKey Clinical Advantage (vs. early inhibitors)
CBT-1BisbenzylisoquinolineP-gp (ABCB1)Competitive InhibitionNo PK interaction with key substrates (e.g., Paclitaxel)
VerapamilPhenylalkylamine (Ca²⁺ channel blocker)P-gpCompetitive InhibitionLow potency, significant cardiovascular toxicity, PK interactions
Cyclosporine ACyclic UndecapeptideP-gp (also CYP3A4/5 inhibitor)Competitive InhibitionSevere immunosuppression, significant PK interactions
TariquidarAcridone-carboxamideP-gpHigh-affinity Competitive BindingPotent inhibition, but associated toxicity concerns
Elacridar (GF120918)Acridone-carboxamideP-gp, BCRPInhibitionDual inhibitor, potential for PK interactions

Theoretical Frameworks for CBT-1’s Role in Endocannabinoid System Modulation

It is crucial to clarify that CBT-1 (the bisbenzylisoquinoline P-gp inhibitor) is not directly involved in modulating the Endocannabinoid System (ECS). The abbreviation "CBT" can be a source of confusion:

  • CBT-1 (Bisbenzylisoquinoline): This compound targets P-glycoprotein (ABCB1), an efflux transporter. Its name reflects its specific developmental or compound designation within its research program. Its primary theoretical framework relates to overcoming multidrug resistance by inhibiting drug efflux from cells, particularly relevant in oncology and potentially neuropharmacology for CNS drug delivery [8].
  • Cognitive Behavioral Therapy (CBT): This is a psychological intervention, unrelated to chemical compounds.
  • Cannabinoid Receptors (CB1/CB2): The endocannabinoid system comprises receptors (primarily CB1 and CB2), endogenous ligands (e.g., anandamide, 2-AG), and metabolic enzymes (e.g., FAAH, MAGL). Research focuses on modulating this system using cannabinoid receptor agonists/antagonists or endocannabinoid-level enhancers/inhibitors for conditions like pain, anxiety, addiction, and appetite regulation [2] [3] [5].

Theoretical Confusion Avoidance: While research into cannabinoids (ligands acting on CB1/CB2 receptors) and endocannabinoid modulation is a major field within neuropharmacology [2] [3] [5], the compound CBT-1 (bisbenzylisoquinoline) operates under a completely distinct theoretical framework centered on P-gp inhibition and circumvention of multidrug resistance. There is no evidence in the provided search results or established literature suggesting CBT-1 interacts with CB1/CB2 receptors or modulates endocannabinoid synthesis or degradation. Its potential relevance to neuropharmacology lies solely in its ability to potentially increase brain penetration of P-gp substrate drugs, which could include certain cannabinoids or other neuroactive agents, but this is an indirect effect mediated by P-gp blockade, not direct ECS modulation.

Table 2: Pharmacodynamic Evidence for CBT-1 P-gp Inhibition in Humans

Assessment MethodTarget Tissue/CellsMeasured OutcomeResult after CBT-1Statistical Significance (p-value)
SPECT Imaging ([99m]Tc-sestamibi)Liver (Uptake normalized to Heart)Change in AUC(0-3) (reflecting tissue retention)Median Increase: 71.9% (Range: 34.7% to 100.8%)< 0.0001
Rhodamine Efflux AssayCD56+ Peripheral Blood Mononuclear Cells (PBMCs)Reduction in Efflux CapacityEfflux reduced by 51% - 100%< 0.0001

Properties

Product Name

CBT-1

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CBT1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.